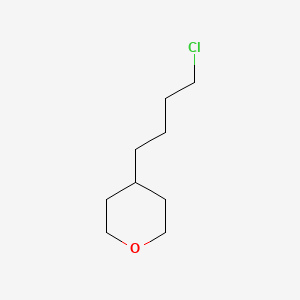

4-(4-Chlorobutyl)oxane

Description

4-(4-Chlorobutyl)oxane is a halogenated ether derivative comprising an oxane (tetrahydropyran) ring substituted with a 4-chlorobutyl chain. For example, brominated oxane derivatives such as 2-[2-(4-bromobutoxy)ethoxy]oxane (EP 4 374 877 A2) share a similar backbone but differ in halogen substitution and side-chain length .

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

4-(4-chlorobutyl)oxane |

InChI |

InChI=1S/C9H17ClO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 |

InChI Key |

DOFWUKDFFKEBRD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorobutyl)oxane can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with 1,4-dichlorobutane in the presence of a strong base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of 4-(4-Chlorobutyl)oxane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

Substitution: 4-Hydroxybutyl oxane.

Oxidation: 4-Oxobutyl oxane or 4-Carboxybutyl oxane.

Scientific Research Applications

4-(4-Chlorobutyl)oxane is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of polymers and as a solvent in chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)oxane involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The oxane ring provides stability, while the 4-chlorobutyl group enhances its reactivity .

Comparison with Similar Compounds

Brominated Oxane Derivatives (e.g., 2-[2-(4-bromobutoxy)ethoxy]oxane)

Structural Differences :

4-(4-Chlorobutyl)Pyridine Hydrochloride (CAS 149463-65-0)

Structural Differences :

- Core Ring: Pyridine (aromatic, basic nitrogen) vs. Oxane (non-aromatic, oxygen-containing ether). Pyridine’s basicity enhances solubility in polar solvents, while oxane’s ether linkage improves lipid solubility .

- Functional Group : The hydrochloride salt in the pyridine derivative increases ionic character, favoring crystallinity and stability in solid-state formulations .

4-(4-Chlorobutyl)phenol (CAS 21782-54-7)

Structural Differences :

- Functional Group: Phenolic hydroxyl (-OH) vs. Oxane’s ether (-O-). The phenol group is acidic (pKa ~10), enabling hydrogen bonding, while the oxane’s ether group is neutral and hydrophobic .

Physico-Chemical Properties :

| Property | 4-(4-Chlorobutyl)phenol | 4-(4-Chlorobutyl)oxane (Inferred) |

|---|---|---|

| Molecular Formula | C10H13ClO | C9H17ClO2 |

| Molar Mass (g/mol) | 184.66 | ~192.67 |

| Key Functional Groups | Phenol, Chlorobutyl | Oxane, Chlorobutyl |

Di-(4-chlorobutyl) Peroxydicarbonate

Structural Differences :

- Functional Group : Peroxydicarbonate (-O-O-CO-O-) vs. Oxane’s ether. The peroxide group is thermally unstable, making it suitable as a polymerization initiator .

Biological Activity

4-(4-Chlorobutyl)oxane is a chemical compound notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of 4-(4-Chlorobutyl)oxane, highlighting its mechanisms of action, chemical properties, and relevant research findings.

4-(4-Chlorobutyl)oxane has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H17ClO |

| Molecular Weight | 176.68 g/mol |

| IUPAC Name | 4-(4-chlorobutyl)oxane |

| InChI | InChI=1S/C9H17ClO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 |

| InChI Key | DOFWUKDFFKEBRD-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1CCCCCl |

The biological activity of 4-(4-Chlorobutyl)oxane is primarily attributed to its ability to act as a nucleophile or electrophile in various chemical reactions. This property allows it to interact with biological molecules such as enzymes and receptors, potentially modulating their activity. The presence of the oxane ring contributes to the compound's stability while the 4-chlorobutyl group enhances its reactivity, making it a valuable candidate for further research in drug development and enzyme inhibition studies .

Enzyme Inhibition

Research indicates that 4-(4-Chlorobutyl)oxane can serve as a potential inhibitor for specific enzymes. Its structural characteristics enable it to bind to active sites on enzymes, thereby interfering with their normal function. This property is particularly relevant in the context of developing therapeutic agents targeting metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, 4-(4-Chlorobutyl)oxane is explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo substitution and oxidation reactions makes it a versatile building block for creating more complex organic molecules that may exhibit desired biological activities .

Case Studies and Research Findings

Several studies have investigated the biological implications of 4-(4-Chlorobutyl)oxane:

- Synthesis and Activity : A study demonstrated that derivatives of 4-(4-Chlorobutyl)oxane could be synthesized and evaluated for their inhibitory effects on specific enzymes. The results showed varying degrees of inhibition, suggesting that modifications to the chlorobutyl group could enhance biological activity.

- Chemical Reactions : The compound has been subjected to various chemical reactions, including substitution with hydroxide ions, leading to the formation of alcohols. Such transformations are crucial in understanding how structural changes can affect biological interactions.

- Potential Drug Development : The unique structure of 4-(4-Chlorobutyl)oxane positions it as a candidate for drug development. Its reactivity profile allows for modifications that could yield compounds with improved efficacy against targeted biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.